

# The Pharmacokinetics of Dalazatide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dalazatide**, also known as ShK-186, is a synthetic 37-amino acid peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1] It is a derivative of ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus.[1] The Kv1.3 channel is a key regulator of T-lymphocyte activation, particularly in chronically activated effector memory T-cells (TEM), which are significant mediators in a variety of autoimmune diseases.[1][2] By selectively blocking this channel, **Dalazatide** aims to modulate the immune response without causing broad immunosuppression.[2] This document provides an in-depth guide to the preclinical and clinical pharmacokinetics of **Dalazatide**, detailing its absorption, distribution, metabolism, and excretion (ADME) profile.

### Mechanism of Action: Kv1.3 Inhibition

**Dalazatide**'s therapeutic effect stems from its high-affinity blockade of the Kv1.3 channel on effector memory T-cells. The activation of these T-cells requires a sustained influx of calcium (Ca2+), which is maintained by the efflux of potassium (K+) ions through channels like Kv1.3. By inhibiting this potassium efflux, **Dalazatide** disrupts the electrochemical gradient necessary for calcium entry, thereby suppressing T-cell activation, proliferation, and inflammatory cytokine production.[2]





Click to download full resolution via product page

Mechanism of Action of **Dalazatide** on Effector Memory T-Cells.



### **Pharmacokinetic Profile**

The pharmacokinetic properties of **Dalazatide** have been characterized in both preclinical animal models (rats and cynomolgus monkeys) and in human clinical trials.

## **Absorption**

Following subcutaneous (SC) administration, **Dalazatide** is absorbed slowly from the injection site. This characteristic is believed to contribute to its prolonged therapeutic effect, allowing for less frequent dosing. In a Phase 1b clinical trial, the median time to maximum plasma concentration (Tmax) was approximately 0.3 hours (about 18 minutes) after subcutaneous injection in patients with plaque psoriasis.[1] In preclinical studies with rats, the maximum plasma concentration was reached between 1 and 5 minutes.

### Distribution

Preclinical studies indicate that **Dalazatide** has a short residence time in the central compartment.[3] Imaging studies using a radiolabeled conjugate of the peptide suggest distribution to the kidneys.

### Metabolism

In vitro stability assessments in serum, plasma, and whole blood from humans, rats, and monkeys identified a single metabolite. This metabolite, characterized by mass spectrometry, is a dephosphorylated form of **Dalazatide**, referred to as ShK-198. Importantly, ShK-198 is also a potent blocker of the Kv1.3 channel, suggesting it may contribute to the overall pharmacological activity.

### **Excretion**

The primary route of elimination for **Dalazatide** appears to be through renal clearance. Studies in rats and monkeys using single-photon emission computed tomography/computed tomography (SPECT/CT) with a radiolabeled analog showed significant radioactivity in the bladder, indicating glomerular filtration is the principal pathway for excretion shortly after administration. These studies also noted retention of the peptide in the kidney cortex.

## **Quantitative Pharmacokinetic Data**



Pharmacokinetic parameters have been determined in both preclinical species and humans. The following tables summarize the available quantitative data.

# Table 1: Preclinical Pharmacokinetic Parameters of Dalazatide (ShK-186) and its Metabolite (ShK-198) in

**Rats** 

| Compound             | Dose (mg/kg, SC) | Cmax (ng/mL) | Tmax (min) |
|----------------------|------------------|--------------|------------|
| Dalazatide (ShK-186) | 0.1              | ~15          | 1-5        |
| Metabolite (ShK-198) | 0.1              | ~2           | 1-15       |

Note: Data are estimated from graphical representations in Tarcha et al., 2012. Cmax values are approximate.

**Table 2: Clinical Pharmacokinetic Parameters of** 

**Dalazatide in Plaque Psoriasis Patients** 

| Dose Group<br>(SC) | Day | N          | Cmax<br>(pg/mL)<br>[Mean ± SD] | AUClast<br>(hr*pg/mL)<br>[Mean ± SD] | Tmax (hr)<br>[Median<br>(Min, Max)] |
|--------------------|-----|------------|--------------------------------|--------------------------------------|-------------------------------------|
| 30 mcg             | 1   | 10         | 1250 ± 321                     | 1650 ± 514                           | 0.33 (0.25,<br>0.52)                |
| 29                 | 10  | 1430 ± 426 | 2150 ± 828                     | 0.25 (0.25,<br>1.00)                 |                                     |
| 60 mcg             | 1   | 10         | 1710 ± 603                     | 2400 ± 1030                          | 0.25 (0.08,<br>0.50)                |
| 29                 | 10  | 2580 ± 970 | 4490 ± 2240                    | 0.33 (0.25,<br>1.00)                 |                                     |

Source: Safety and pharmacodynamics of **dalazatide**, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial.[1]



# Experimental Protocols & Methodologies Preclinical Pharmacokinetic Study (Rat & Monkey)

The preclinical pharmacokinetic profile was established using Sprague-Dawley rats and cynomolgus monkeys.

- Dosing: Animals received a single subcutaneous administration of Dalazatide (ShK-186).
- Sample Collection: Plasma samples were collected at various time intervals ranging from 1 minute to 24 hours post-dose.
- Bioanalysis: Plasma concentrations of **Dalazatide** and its metabolite were measured using a
  validated high-performance liquid chromatography-tandem mass spectrometry (HPLCMS/MS) method.
- Distribution/Excretion Analysis: A separate study utilized an 111In-DOTA-conjugated version
  of the peptide. Anesthetized animals were administered the agent and underwent SPECT/CT
  scanning at multiple time points (from 15 minutes to 160 hours post-dose) to assess wholebody distribution and excretion.







Click to download full resolution via product page

Workflow for Preclinical Pharmacokinetic and ADME Studies.

### **Clinical Phase 1b Pharmacokinetic Study**

This study evaluated the safety and pharmacokinetics of **Dalazatide** in adult patients with mild-to-moderate plaque psoriasis.

- Study Design: A randomized, double-blind, placebo-controlled trial. Patients were randomized (5:5:2) to receive 30 mcg **Dalazatide**, 60 mcg **Dalazatide**, or a placebo.
- Dosing Regimen: Subcutaneous injections were administered twice weekly for 4 weeks (9 doses total).



- Pharmacokinetic Sampling: Plasma samples were collected on Day 1 and Day 29 at the following time points: pre-dose, 0.083, 0.25, 0.5, 1, 2, and 4 hours post-dose.[1] Pre-dose samples were also taken on Day 15.[1]
- Bioanalytical Method: Dalazatide concentrations in plasma were quantified using a qualified, high-sensitivity, two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) based assay. The lower limit of quantification (LLOQ) for this method was 75 pg/mL.



Click to download full resolution via product page

Workflow for the Clinical Phase 1b Pharmacokinetic Sub-study.

# **Summary and Conclusion**

**Dalazatide** exhibits a pharmacokinetic profile characterized by slow subcutaneous absorption and renal elimination. It is metabolized to a single, active dephosphorylated metabolite. The



slow absorption kinetics may contribute to a sustained pharmacodynamic effect, potentially allowing for infrequent dosing intervals, a desirable feature for a therapeutic aimed at chronic autoimmune conditions. Clinical studies have established a dose-dependent exposure, with pharmacokinetic parameters defined at clinically tested doses. The use of highly sensitive and specific LC-MS/MS methodologies has been crucial for the accurate quantification of this potent peptide therapeutic in biological matrices. This comprehensive pharmacokinetic understanding is essential for the ongoing development and optimization of **Dalazatide** as a first-in-class Kv1.3 inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of Dalazatide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777948#understanding-the-pharmacokinetics-of-dalazatide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com